molecular formula C9H11F2N B2523849 (2S)-2-(2,6-Difluorophenyl)propan-1-amine CAS No. 2248176-15-8

(2S)-2-(2,6-Difluorophenyl)propan-1-amine

Cat. No. B2523849
CAS RN: 2248176-15-8
M. Wt: 171.191
InChI Key: DXRJKFMENUPWMZ-ZCFIWIBFSA-N
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Description

(2S)-2-(2,6-Difluorophenyl)propan-1-amine, also known as DFPP, is a chiral compound that belongs to the class of phenylpropanamines. DFPP is a synthetic compound that has been used in scientific research for its potential therapeutic applications.

Scientific Research Applications

(2S)-2-(2,6-Difluorophenyl)propan-1-amine has been used in scientific research for its potential therapeutic applications. It has been studied for its effects on the central nervous system and its potential as a treatment for depression, anxiety, and other psychiatric disorders. (2S)-2-(2,6-Difluorophenyl)propan-1-amine has also been studied for its potential use as a treatment for obesity and as a cognitive enhancer.

Mechanism of Action

(2S)-2-(2,6-Difluorophenyl)propan-1-amine acts as a selective norepinephrine reuptake inhibitor (NRI) and a dopamine reuptake inhibitor (DRI). It works by inhibiting the reuptake of norepinephrine and dopamine, leading to increased levels of these neurotransmitters in the brain. This results in increased neurotransmission and improved mood, cognitive function, and energy levels.
Biochemical and Physiological Effects
(2S)-2-(2,6-Difluorophenyl)propan-1-amine has been shown to have a number of biochemical and physiological effects. It has been shown to increase dopamine and norepinephrine levels in the brain, leading to improved mood and cognitive function. (2S)-2-(2,6-Difluorophenyl)propan-1-amine has also been shown to increase heart rate and blood pressure, as well as cause vasoconstriction.

Advantages and Limitations for Lab Experiments

(2S)-2-(2,6-Difluorophenyl)propan-1-amine has a number of advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified. It is also a chiral compound, which allows for the study of the effects of different enantiomers. However, (2S)-2-(2,6-Difluorophenyl)propan-1-amine also has limitations. It is a relatively new compound and its long-term effects are not yet fully understood. It also has potential side effects, such as increased heart rate and blood pressure, which need to be carefully monitored.

Future Directions

There are a number of future directions for research on (2S)-2-(2,6-Difluorophenyl)propan-1-amine. One area of research is the potential use of (2S)-2-(2,6-Difluorophenyl)propan-1-amine as a treatment for depression and other psychiatric disorders. Another area of research is the potential use of (2S)-2-(2,6-Difluorophenyl)propan-1-amine as a cognitive enhancer. Further research is also needed to fully understand the long-term effects and potential side effects of (2S)-2-(2,6-Difluorophenyl)propan-1-amine. Finally, research on the effects of different enantiomers of (2S)-2-(2,6-Difluorophenyl)propan-1-amine could lead to the development of more effective treatments.

Synthesis Methods

(2S)-2-(2,6-Difluorophenyl)propan-1-amine is synthesized through a multi-step process that involves the reaction of 2,6-difluorobenzaldehyde with nitromethane to form 2,6-difluoro-β-nitrostyrene. The nitrostyrene is then reduced using sodium borohydride to form 2,6-difluoroamphetamine. The final step involves the resolution of the racemic mixture to obtain the desired enantiomer, (2S)-2-(2,6-Difluorophenyl)propan-1-amine.

properties

IUPAC Name

(2S)-2-(2,6-difluorophenyl)propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2N/c1-6(5-12)9-7(10)3-2-4-8(9)11/h2-4,6H,5,12H2,1H3/t6-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXRJKFMENUPWMZ-ZCFIWIBFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1=C(C=CC=C1F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CN)C1=C(C=CC=C1F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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